Physicochemical Property Comparison: 1-(2-Aminophenyl)- vs. 1-(3-Aminophenyl)-1,2,4-triazole-3-carbonitrile
A cross-study comparison of computed properties reveals key differences in molecular descriptors that can influence drug-likeness and permeability. While both the 2-aminophenyl (target) and 3-aminophenyl (isomer) compounds have identical molecular weights (185.19 g/mol) and XLogP3-AA (1) [REFS-1, REFS-2], their distinct spatial arrangements lead to subtle but potentially significant differences in other computed properties, such as polar surface area and the potential for intramolecular interactions, which are not fully captured by standard 2D descriptors.
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 185.19 g/mol; XLogP3-AA: 1 |
| Comparator Or Baseline | 1-(3-aminophenyl)-1,2,4-triazole-3-carbonitrile: Molecular Weight: 185.19 g/mol; XLogP3-AA: 1 |
| Quantified Difference | No significant difference in standard 2D descriptors, underscoring that differentiation lies in 3D conformation and reactivity. |
| Conditions | Data computed by PubChem 2.2 (target) and 2.1 (comparator) releases. |
Why This Matters
This data confirms that for researchers relying on standard property filters, these isomers appear identical, but their distinct reactivity profiles necessitate careful selection based on the intended synthetic or biological application.
- [1] PubChem. 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile. PubChem CID 62949545. 2026. View Source
- [2] PubChem. 1-(3-Aminophenyl)-1,2,4-triazole-3-carbonitrile. PubChem CID 80752293. 2025. View Source
